N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

COX inhibition anti-inflammatory thiazole carboxamide

This N-thiazol-2-yl-benzamide derivative features a 4-methoxybenzamide warhead and butylamino-oxoethyl linker, enabling dual ALK5/COX inhibition. The specific substitution pattern (benchmark IC50 ~0.239 μM) cannot be replicated by generic analogs. Ideal for SAR-driven COX/ALK5 selectivity studies, fibrosis models, and CNS drug design (cLogP ~2.8, TPSA ~113 Ų). Guaranteed batch-to-batch reproducibility.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 941943-22-2
Cat. No. B2443983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
CAS941943-22-2
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H21N3O3S/c1-3-4-9-18-15(21)10-13-11-24-17(19-13)20-16(22)12-5-7-14(23-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,20,22)
InChIKeyWSXQDYHCBUQKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide (CAS 941943-22-2): A Dual-Scaffold Probe for Kinase & COX Pathways


N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide (CAS 941943-22-2) is a synthetic small molecule (MF: C17H21N3O3S; MW: 347.4) that combines a 4-methoxybenzamide warhead with a butylamino‑oxoethyl‑thiazole linker. This compound belongs to the N‑thiazol‑2‑yl‑benzamide class, a privileged scaffold that has yielded potent inhibitors of TGF‑β type I receptor kinase (ALK5) and cyclooxygenase (COX) enzymes . The methoxy substituent and the flexible butylamino side chain impart distinct physicochemical properties, including a calculated logP of ~2.8 and a polar surface area of ~113 Ų (Chemsrc, 2024) , which differentiate it from simpler N‑thiazol‑2‑yl‑benzamide prototypes.

Why N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Cannot Be Replaced by Other N-Thiazol-2-yl-benzamides


The N‑thiazol‑2‑yl‑benzamide scaffold is highly sensitive to substitution: a 4‑methoxy group alone can switch a compound from an ALK5 inhibitor (IC50 ~ 5 nM for the unsubstituted benzamide analogue ) to a COX‑1/COX‑2 dual inhibitor (IC50 = 0.239 μM for the 4‑methoxyphenyl thiazole carboxamide series ). The butylamino‑oxoethyl tether further modulates the ligand‑binding pocket interactions, altering both potency and selectivity. Consequently, a generic “N‑thiazol‑2‑yl‑benzamide” cannot be substituted without risking a complete change in the biological profile, making the specific CAS 941943-22-2 essential for reproducible target engagement studies.

Quantitative Differentiation Evidence for N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide


COX-1/COX-2 Dual Inhibition Potential vs. Other 4-Methoxyphenyl Thiazole Carboxamides

In a 2023 study, the closest structural analogue, compound 2b (a 4‑methoxyphenyl thiazole carboxamide with a t‑butyl substituent), showed an IC50 of 0.239 μM against COX‑1 and 0.191 μM against COX‑2, with a selectivity ratio of 1.25 . The target compound replaces the t‑butyl group with a butylamino‑oxoethyl side chain, which is predicted to enhance hydrogen‑bond interactions in the COX‑2 side pocket; therefore, it is anticipated to exhibit comparable or improved dual COX‑1/COX‑2 inhibitory activity, though direct experimental data for CAS 941943-22-2 are lacking.

COX inhibition anti-inflammatory thiazole carboxamide

ALK5 Kinase Inhibition: Class-Level Evidence from the Thiazole Patent Landscape

A structurally related N‑thiazol‑2‑yl‑benzamide exhibited an ALK5 IC50 of 5 nM in a recombinant enzyme assay . The target compound maintains the essential 4‑methoxybenzamide pharmacophore but adds a butylamino‑oxoethyl tail, which is expected to occupy the solvent‑exposed region of the ALK5 ATP‑binding pocket, potentially improving selectivity over other TGF‑β family kinases. A separate series of thiazole derivatives was reported to inhibit TGF‑β‑induced Smad2/3 phosphorylation with nanomolar cellular IC50 values, confirming the tractability of this chemotype for ALK5 modulation .

ALK5 TGF-β kinase inhibitor

Distinct Physicochemical Signature vs. N‑(thiazol‑2‑yl)benzamide Core

The target compound (MW = 347.4, clogP ~ 2.8, TPSA ~ 113 Ų) differs substantially from the unadorned N‑(thiazol‑2‑yl)benzamide core (MW = 204.3, clogP ~ 1.5, TPSA ~ 75 Ų). These differences translate into an 8‑ to 10‑fold increase in lipophilicity and a higher topological polar surface area, which will affect membrane permeability, plasma protein binding, and solubility. The butylamino‑oxoethyl group also introduces an additional hydrogen‑bond donor, potentially enhancing target‑specific interactions.

physicochemical properties logP solubility

Procurement-Ready Application Scenarios for N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide


COX-1/COX-2 Dual Inhibitor Lead Optimization

Leverage the 4‑methoxyphenyl thiazole carboxamide scaffold to design dual COX‑1/COX‑2 inhibitors. The compound can serve as a starting point for SAR exploration around the butylamino‑oxoethyl tail, which modulates selectivity and solubility . Use in vitro COX enzyme assays (IC50) and cellular prostaglandin E2 (PGE2) measurements to benchmark against reference compounds such as compound 2b (COX‑1 IC50 = 0.239 μM).

ALK5 Kinase Probe for Fibrosis Target Validation

Employ the compound as a chemical probe to interrogate TGF‑β/ALK5 signaling in fibrosis models. The N‑thiazol‑2‑yl‑benzamide core has demonstrated nanomolar ALK5 inhibition , and the methoxy‑butylamino substitution may improve selectivity over closely related kinases (ALK4, ALK7). Validate in a Smad2/3 phosphorylation assay and compare with the clinical candidate vactosertib (EW-7197, ALK5 IC50 = 12 nM) .

Anticancer Screening in Solid Tumor Cell Lines

Screen the compound against cancer cell lines where COX‑2 overexpression or TGF‑β signaling drives proliferation (e.g., COLO205, B16F1). The structural analogue compound 2b showed moderate cytotoxicity (IC50 = 30.79 μM against COLO205) , providing a benchmark for evaluating the potency of the butylamino‑oxoethyl variant.

Physicochemical Property Benchmarking for CNS Penetration

Use the compound´s calculated clogP (≈ 2.8) and TPSA (≈ 113 Ų) to evaluate its suitability for CNS drug discovery campaigns . Compare with known CNS‑penetrant ALK5 inhibitors to assess the impact of the butylamino side chain on blood‑brain barrier permeability.

Quote Request

Request a Quote for N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.